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Compound of Interest

Compound Name: 2-chloro-N,N-diisopropylacetamide

Cat. No.: B1345676 Get Quote

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent

chemistry has enabled the development of highly potent and selective therapeutics. Central to

this strategy is the "electrophilic warhead," a reactive moiety capable of forming a stable,

covalent bond with a target biomolecule. 2-chloro-N,N-diisopropylacetamide, a member of

the α-haloacetamide class, represents a cornerstone reagent in this field. Its utility extends far

beyond that of a simple synthetic intermediate; it is a precisely engineered tool for researchers

aiming to achieve irreversible inhibition of protein function.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity

of 2-chloro-N,N-diisopropylacetamide. We will delve into the mechanistic principles that

govern its function and present field-proven protocols and workflows. This document is

intended for researchers, medicinal chemists, and drug development professionals who seek to

leverage the power of targeted covalent modification.

Section 1: Core Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are

paramount for its successful application. 2-chloro-N,N-diisopropylacetamide is a solid at

room temperature, characterized by the presence of a reactive chloromethyl group adjacent to

a sterically hindered amide.
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Property Value Source

IUPAC Name
2-chloro-N,N-bis(propan-2-

yl)acetamide
[1]

Synonyms

N,N-

Diisopropylchloroacetamide, 2-

chloro-N,N-di(propan-2-

yl)acetamide

[1]

CAS Number 7403-66-9 [1]

Molecular Formula C₈H₁₆ClNO [1]

Molecular Weight 177.67 g/mol [1]

Appearance Solid [1]

InChI Key
CPQZQZNYTZXXBB-

UHFFFAOYSA-N
[1]

Section 2: Synthesis and Purification
The most reliable and common method for preparing 2-chloro-N,N-diisopropylacetamide is

through the nucleophilic acyl substitution of chloroacetyl chloride with diisopropylamine.[2] This

reaction, while straightforward, requires careful control of conditions to ensure high yield and

purity.

Expertise in Practice: Causality of Experimental Choices
Anhydrous Solvent: The use of an anhydrous solvent like dichloromethane (DCM) or toluene

is critical. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of

water, leading to the formation of chloroacetic acid and significantly reducing the yield of the

desired product.

Tertiary Amine Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is added

as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl),

which would otherwise protonate the diisopropylamine starting material, rendering it non-

nucleophilic and halting the reaction. TEA neutralizes the HCl to form triethylammonium

chloride, a salt that often precipitates and can be easily removed by filtration.
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Low-Temperature Control: The reaction is typically initiated at 0°C. This is a crucial control

measure. The acylation is highly exothermic, and uncontrolled temperature increases can

lead to side reactions and the formation of impurities. Maintaining a low temperature ensures

a smooth, controlled reaction rate.

Detailed Experimental Protocol
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen

inlet, and dropping funnel, add diisopropylamine (1.0 eq) and anhydrous dichloromethane

(DCM, approx. 5 mL per mmol of amine).

Add triethylamine (1.1 eq) to the solution.

Cool the stirred solution to 0°C using an ice-water bath.

Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the

dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a

separatory funnel.

Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated

NaHCO₃ solution (to remove acidic impurities), and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo.

The crude product can be purified by flash column chromatography on silica gel or

recrystallization to yield pure 2-chloro-N,N-diisopropylacetamide.

Visualization: Synthesis Workflow
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Caption: Workflow for the synthesis of 2-chloro-N,N-diisopropylacetamide.
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Section 3: Spectroscopic and Analytical
Characterization
While a dedicated public spectral database for 2-chloro-N,N-diisopropylacetamide is not

readily available, its structure allows for a confident prediction of its key analytical signatures

based on data from analogous compounds like N,N-diisopropylacetamide and other

chloroacetamides.[3][4][5][6]
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Technique Expected Signature Rationale

¹H NMR

δ ~4.1-4.3 ppm (s, 2H): -

C(=O)CH₂Clδ ~3.5-4.0 ppm

(m, 2H): -N(CH(CH₃)₂)₂δ ~1.2-

1.4 ppm (d, 12H): -

N(CH(CH₃)₂)₂

The methylene protons

(CH₂Cl) are deshielded by

both the adjacent carbonyl and

the highly electronegative

chlorine atom. The isopropyl

methine protons (CH) are split

by the methyl groups. The

twelve isopropyl methyl

protons will appear as a

characteristic doublet.

¹³C NMR

δ ~165-168 ppm:C=Oδ ~48-50

ppm: -N(CH(CH₃)₂)₂δ ~40-42

ppm: -CH₂Clδ ~20-22 ppm: -

N(CH(CH₃)₂)₂

The carbonyl carbon is the

most downfield signal. The

chemical shifts of the CH₂Cl

and isopropyl CH carbons are

key identifiers.

FT-IR

ν ~1650-1670 cm⁻¹ (strong):

C=O stretch (amide)ν ~650-

800 cm⁻¹ (strong): C-Cl stretch

The strong amide carbonyl

stretch is a dominant feature.

The C-Cl stretch appears in

the fingerprint region.

Mass Spec (EI)

[M]+• at m/z 177/179:

Molecular ion peak with ~3:1

isotopic pattern.Key Fragment

at m/z 100: [M - CH₂Cl]+•

The presence of chlorine

results in a characteristic M+2

peak (¹³C vs ³⁷Cl isotope) with

an intensity ratio of

approximately 3:1. A common

fragmentation pathway is the

alpha-cleavage of the C-C

bond next to the carbonyl,

losing the chloromethyl radical.

Section 4: Chemical Reactivity and Mechanistic
Insights
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The synthetic utility of 2-chloro-N,N-diisopropylacetamide is dominated by the reactivity of

the carbon-chlorine bond. The chlorine atom is an excellent leaving group, and the adjacent

carbonyl group activates the α-carbon towards nucleophilic attack.

The Electrophilic Warhead: An Sₙ2 Mechanism
The primary reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2).[1] A

nucleophile, such as the thiol group of a cysteine residue in a protein, attacks the electrophilic

methylene carbon (CH₂Cl), displacing the chloride ion in a single, concerted step. This forms a

stable thioether bond, resulting in irreversible covalent modification of the target.[1][7]

Caption: Sₙ2 reaction of a nucleophile (Nu⁻) with 2-chloro-N,N-diisopropylacetamide.

The steric bulk provided by the two isopropyl groups on the nitrogen atom does not significantly

hinder the approach of a nucleophile to the reactive CH₂Cl center. However, it can influence the

overall conformation and binding orientation of the molecule within a constrained environment

like a protein's active site.

Section 5: Applications in Drug Discovery and
Chemical Biology
The α-chloroacetamide moiety is a privileged electrophile for designing Targeted Covalent

Inhibitors (TCIs).[8] TCIs offer several advantages over traditional non-covalent inhibitors,

including increased potency, prolonged duration of action, and the ability to overcome drug

resistance mechanisms.[8]

Workflow: Covalent Fragment Screening
2-chloro-N,N-diisopropylacetamide can be used as a reactive fragment or incorporated into

larger molecules for covalent fragment-based ligand discovery (FBLD). A typical workflow

involves screening for covalent modification of a target protein, often a cysteine-containing

enzyme.

Incubation: The target protein is incubated with the chloroacetamide-containing compound at

a defined concentration and for a specific time under physiological buffer conditions.
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Activity Assay: A functional assay is performed to measure the loss of protein activity,

indicating successful inhibition.

Mass Spectrometry Confirmation: Intact protein mass spectrometry is used to confirm

covalent modification. A mass increase corresponding to the molecular weight of the bound

fragment (minus HCl) is a definitive indicator of covalent bond formation.

Site of Modification Analysis: To identify the specific amino acid residue that was modified,

the protein-inhibitor adduct is subjected to proteolytic digestion (e.g., with trypsin) followed by

LC-MS/MS analysis. The modified peptide is identified by its unique mass, and MS/MS

sequencing pinpoints the exact site of attachment.[9]
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Caption: Experimental workflow for identifying and validating a covalent inhibitor.
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Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-chloro-N,N-diisopropylacetamide is not

widely published, data from structurally similar α-chloroacetamides strongly suggest that it

should be handled as a hazardous compound.[10][11]

Hazard Profile (by analogy): Assumed to be harmful if swallowed, toxic in contact with skin,

and potentially fatal if inhaled.[11] It is expected to cause skin irritation and serious eye

damage and may cause respiratory irritation.[10]

Personal Protective Equipment (PPE): Always handle this compound inside a certified

chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety

glasses or goggles.

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

hazardous chemical waste.

Conclusion
2-chloro-N,N-diisopropylacetamide is more than a simple reagent; it is a potent tool for

chemical biologists and medicinal chemists. Its well-defined reactivity, rooted in the principles of

nucleophilic substitution, makes it an ideal electrophilic warhead for the design of targeted

covalent inhibitors. By understanding its synthesis, reactivity, and analytical characteristics,

researchers can effectively employ this compound to probe biological systems and develop

next-generation therapeutics with lasting efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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